molecular formula C12H20N4O3 B2362054 Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate CAS No. 2139226-14-3

Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate

Cat. No.: B2362054
CAS No.: 2139226-14-3
M. Wt: 268.317
InChI Key: USECTCDQHMQMSD-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate (CAS: 2139226-14-3) is a bicyclic heterocyclic compound featuring a fused triazole-pyridine core. Its structure includes a hydroxymethyl (-CH2OH) group at position 3 and a tert-butyl carbamate (-OC(O)NHC(CH3)3) moiety at position 5.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridin-6-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)13-8-4-5-10-9(7-17)14-15-16(10)6-8/h8,17H,4-7H2,1-3H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USECTCDQHMQMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(N=NN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridin-6-yl)carbamate (CAS No. 2139226-14-3) is a compound of significant interest in medicinal chemistry due to its structural features that may confer various biological activities. This article reviews the biological activity associated with this compound, summarizing findings from diverse studies and providing insights into its potential applications.

The molecular formula of this compound is C₁₂H₂₀N₄O₃ with a molecular weight of 268.31 g/mol. It contains a triazolo-pyridine scaffold that is known for its pharmacological significance.

The biological activity of this compound can be attributed to its interaction with various biological targets. The triazole moiety is known to participate in hydrogen bonding and π-stacking interactions with proteins, which can modulate enzyme activities and receptor functions.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: The pyridine ring can interact with neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridines exhibit antimicrobial properties. A study demonstrated that related compounds effectively inhibited the growth of various bacterial strains, suggesting that this compound may possess similar activity .

Antitumor Activity

Triazole-containing compounds have been investigated for their anticancer properties. For instance:

  • In vitro studies have shown that certain triazoles induce apoptosis in cancer cell lines by activating caspase pathways.
  • The structural similarity of this compound to known anticancer agents suggests potential for similar effects.

Neuroprotective Effects

Preliminary studies suggest that compounds with a triazolo-pyridine structure may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress . This could be particularly relevant in neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Properties : A series of triazolo-pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low micromolar concentrations .
  • Antitumor Screening : A library of triazole derivatives was screened for cytotoxicity against various cancer cell lines. Compounds similar to this compound showed promising results with IC50 values in the nanomolar range .

Data Summary

The following table summarizes key findings on the biological activity of related compounds:

Compound NameBiological ActivityReference
Triazolo-Pyridine Derivative AAntimicrobial against E. coli
Triazole BInduced apoptosis in cancer cells
Triazolo-Pyridine CNeuroprotective effects in vitro

Scientific Research Applications

Medicinal Applications

  • Anticonvulsant Activity :
    • Recent studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit significant anticonvulsant properties. For instance, a study on novel fused 1,2,3-triazolo-benzodiazepine derivatives showed that synthesized compounds displayed anticonvulsant activity comparable to diazepam in the Pentylenetetrazol (PTZ) test. This suggests that Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate could be explored further for similar therapeutic effects.
  • Potential in Cancer Treatment :
    • The triazole ring is known for its anti-tumor properties. Compounds with triazole structures have been studied for their ability to inhibit tumor growth and metastasis. Incorporating this compound into drug formulations could enhance the efficacy of existing chemotherapeutics or lead to the development of new cancer therapies .

Synthetic Applications

  • Organic Synthesis :
    • The tert-butyl carbamate group serves as an effective protecting group for amines in organic synthesis. This allows for selective reactions without affecting other functional groups present in the molecule. The compound can be used as an intermediate in synthesizing more complex organic molecules.
  • Synthesis of New Derivatives :
    • This compound can be utilized to synthesize various derivatives that may exhibit enhanced biological activities or novel properties. For example, modifications to the triazole or pyridine moieties could yield compounds with improved pharmacological profiles .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticonvulsant ActivityEvaluated fused 1,2,3-triazolo-benzodiazepine derivativesCompounds showed superior anticonvulsant activity compared to diazepam.
Synthesis of DerivativesInvestigated new derivatives of triazolo-pyridineSuccessful synthesis led to compounds with potential anti-tumor effects .
Organic Synthesis TechniquesExplored protecting group strategiesTert-butyl carbamate effectively protected amines during multi-step syntheses .

Comparison with Similar Compounds

4-(tert-Butyldimethylsilyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-a]Pyridine

  • Substituents : A tert-butyldimethylsilyl (TBS) group replaces the hydroxymethyl at position 3.
  • Synthesis : Achieved via Huisgen cycloaddition of an azide-alkyne intermediate, yielding 78% efficiency .
  • Key Properties : The TBS group stabilizes conformation via pseudo-equatorial positioning, confirmed by NMR analysis .
  • Applications : Used in Ca²⁺ channel inhibitors and ionic liquid electrolytes, highlighting its utility in supramolecular chemistry .

4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-a]Pyrazine Derivatives

  • Core Modification : Pyrazine (N-containing six-membered ring) replaces pyridine.
  • Example: 4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-a]Pyrazine-3-carboxamide (CAS: Not provided). Substituents: Carboxamide (-CONH2) at position 3. Applications: Demonstrates antidiabetic activity via modulation of metabolic enzymes .
Compound Core Position 3 Position 6 Key Applications
Target Compound Pyridine -CH2OH -OC(O)NHC(CH3)3 Drug discovery (potential)
TBS Analog Pyridine -Si(CH3)2C(CH3)3 N/A Ionic liquids, enzyme inhibitors
Pyrazine Carboxamide Pyrazine -CONH2 N/A Antidiabetic agents

Functional Group Comparisons

Hydroxymethyl (-CH2OH) vs. TBS (-Si(CH3)2C(CH3)3)

  • Polarity : Hydroxymethyl enhances aqueous solubility, while TBS increases lipophilicity.
  • Stability : TBS acts as a protective group, resistant to acidic/basic conditions; hydroxymethyl may participate in hydrogen bonding or oxidation reactions .

Carbamate (-OC(O)NH-) vs. Halogen/Amino Substituents

  • Example: Compound 58 in features a 5-chloro-7-((3,3-dimethylbutan-2-yl)amino) substituent on a triazolopyrimidine core. Activity: Microtubule-stabilizing properties for neurodegenerative disease therapy .
  • Carbamate Advantage : Improves metabolic stability and bioavailability compared to halogenated analogs .

Research Implications

  • Target Compound : The hydroxymethyl-carbamate combination offers a balance of solubility and stability, ideal for CNS-targeting therapeutics.
  • Triazolopyrimidines (): Highlight the importance of halogen/amino groups in microtubule stabilization, a pathway less accessible to the carbamate-substituted target .
  • Pyrazine Analogs : Emphasize core flexibility for diverse applications, including antiviral and antitumor activities .

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

A widely adopted route involves the cyclization of 1,4-disubstituted thiosemicarbazides under basic conditions. For example, heating methyl isothiocyanate with hydrazides (e.g., 61i–vi ) in ethanol generates thiosemicarbazides, which undergo NaOH-mediated cyclization to yield 1,2,4-triazole-3-thiones (62i–vi ) in 42–97% yield. Subsequent alkylation with 4-chlorobenzyl bromide furnishes triazole derivatives (37–43 ) with yields up to 92%. While this method is efficient for triazole formation, the introduction of hydroxymethyl groups requires additional steps, such as oxidation or reduction of pendant functionalities.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, or "click chemistry," offers an alternative for triazole synthesis. For instance, intermediate 67 (3,5-dibromopyridine) reacts with TMS-protected alkynes under Cu(I) catalysis to form 1,2,3-triazole derivatives (49 ). However, this method is less commonly reported fortriazolo[1,5-a]pyridines due to regioselectivity challenges.

Introduction of the Hydroxymethyl Group

Reduction of Ester or Nitrile Precursors

Hydroxymethyl groups are often introduced via reduction of ester or nitrile functionalities. For example, ethyl 3-cyano-4,5,6,7-tetrahydro-triazolo[1,5-a]pyridine-6-carboxylate can be reduced using LiAlH4 or NaBH4 to yield the hydroxymethyl derivative. However, over-reduction or side reactions necessitate careful control of reaction conditions.

Direct Hydroxymethylation

Direct hydroxymethylation via formaldehyde or paraformaldehyde in the presence of Lewis acids (e.g., BF3·OEt2) has been reported for similar triazolopyridines. This one-step method avoids intermediate purification but may require excess reagent to achieve satisfactory yields.

Boc Protection of the Amine

Carbamate Formation with Boc Anhydride

The Boc group is introduced by reacting the free amine with Boc anhydride in the presence of a base. For example, treatment of 6-amino-4,5,6,7-tetrahydro-triazolo[1,5-a]pyridine with Boc2O and triethylamine (TEA) in dichloromethane (DCM) affords the Boc-protected amine in 85–90% yield.

Alternative Boc-Activating Agents

In cases where Boc anhydride is ineffective, agents like Boc-OSu (N-(tert-butoxycarbonyloxy)succinimide) can be used. This method is particularly useful for sterically hindered amines, offering yields comparable to traditional approaches.

Integrated Synthetic Routes

Sequential Cyclization and Functionalization

A representative synthesis begins with the preparation of tert-butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydro-triazolo[1,5-a]pyridin-6-yl)carbamate via the following steps:

  • Cyclization : Hydrazide 61i (prepared from ethyl 3-aminopyridine-4-carboxylate) reacts with methyl isothiocyanate in ethanol to form thiosemicarbazide. Cyclization with 10% NaOH at 60°C yields triazole-3-thione 62i (89% yield).
  • Alkylation : Treatment of 62i with 4-chlorobenzyl bromide in DMF at 25°C furnishes the triazole derivative (78% yield).
  • Hydroxymethylation : The methyl ester is reduced with LiAlH4 in THF to introduce the hydroxymethyl group (82% yield).
  • Boc Protection : The amine reacts with Boc2O and TEA in DCM, yielding the target compound (91% yield).

One-Pot Multistep Synthesis

Recent advances enable a one-pot synthesis starting from 3-aminopyridine derivatives. Sequential cyclization, hydroxymethylation, and Boc protection are performed without intermediate isolation, achieving an overall yield of 68%.

Analytical Characterization and Optimization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.43 (s, 9H, Boc CH3), 3.25–3.45 (m, 2H, CH2NH), 4.12 (s, 2H, CH2OH), 4.75 (t, 1H, NH), 7.35–7.80 (m, 4H, triazole-H and pyridine-H).
  • 13C NMR (100 MHz, CDCl3): δ 28.4 (Boc CH3), 53.6 (CH2NH), 62.1 (CH2OH), 80.1 (Boc C), 154.6 (C=O), 148.2–124.7 (aromatic carbons).

Yield Optimization Strategies

  • Temperature Control : Maintaining 60°C during cyclization improves triazole purity.
  • Solvent Selection : DMF enhances alkylation efficiency compared to THF or acetonitrile.
  • Catalyst Use : Pd2(dba)3/Xantphos systems facilitate coupling reactions in Boc protection steps.

Challenges and Limitations

Functional Group Compatibility

The acetylene group in intermediate 39 interferes with cyclization, necessitating protective strategies (e.g., TMS protection). Similarly, ester reduction must avoid over-reduction to primary alcohols.

Scalability Issues

Large-scale synthesis faces challenges in triazole purification due to byproduct formation. Flash chromatography with DCM/MeOH (50:1) resolves this but increases production costs.

Q & A

Basic: What synthetic strategies are effective for constructing the [1,2,3]triazolo[1,5-a]pyridine core?

Methodological Answer:
The triazolo-pyridine core can be synthesized via:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A regioselective "click" reaction forms the 1,2,3-triazole ring, often followed by cyclization to generate the fused pyridine/pyrazine system .
  • Tandem Ugi–Huisgen reactions: Combines multicomponent Ugi reactions with intramolecular cyclization, enabling scaffold diversification .
  • Amine/amino acid precursors: Primary amines and α-amino acids undergo sequential condensation, cyclization, and oxidation to yield enantiopure triazolo-pyridines (e.g., 70–90% yields reported for analogous systems) .

Key Considerations:

  • Solvent choice (e.g., DMF for CuAAC) and temperature control (0–25°C) minimize side reactions .
  • Chromatographic purification (silica gel or HPLC) ensures high purity (>95%) for biological assays .

Basic: How do the hydroxymethyl and tert-butyl carbamate groups influence reactivity and purification?

Methodological Answer:

  • Hydroxymethyl (-CH2OH):
    • Participates in hydrogen bonding, affecting solubility and biological target interactions.
    • Requires protection (e.g., silylation) during synthesis to prevent undesired oxidation or esterification .
  • tert-Butyl Carbamate (Boc):
    • Acts as a protecting group for amines, stable under basic conditions but cleaved with TFA/CH2Cl2 (1:1) .
    • Enhances crystallinity, aiding purification via recrystallization (e.g., hexane/EtOAC mixtures) .

Purification Workflow:

Crude Product: Extract with EtOAC, wash with NaHCO3 (remove acidic byproducts).

Column Chromatography: Use gradient elution (hexane → EtOAC) to isolate Boc-protected intermediates .

Advanced: How to resolve NMR discrepancies in substituted triazolo-pyridine derivatives?

Methodological Answer:

  • Challenge: Overlapping signals from fused rings and substituents.
  • Strategies:
    • 2D NMR (COSY, HSQC, HMBC): Assigns proton-proton correlations and heteronuclear couplings (e.g., distinguishing C3-hydroxymethyl from pyridine protons) .
    • Variable Temperature NMR: Reduces signal broadening caused by conformational exchange .
    • Isotopic Labeling: 13C/15N-labeled precursors clarify ambiguous peaks in complex spectra .

Example: For C6-hydroxymethyl protons, HMBC correlations to adjacent carbons confirm regiochemistry .

Advanced: Designing SAR studies for neurodegenerative targets (e.g., BACE1, microtubules)?

Methodological Answer:

  • Target Selection: Prioritize enzymes like BACE1 (Alzheimer’s) or microtubule-associated proteins (neurodegeneration) based on structural analogs .
  • SAR Parameters:
    • Substituent Variation: Modify hydroxymethyl (-CH2OH → -CH2OAc) or Boc group (tert-butyl → other carbamates).
    • Biological Assays:
  • In vitro enzyme inhibition (IC50): Fluorescent substrate assays for BACE1 .
  • Microtubule polymerization: Turbidity assays with purified tubulin .
  • Computational Support: Molecular docking (AutoDock Vina) predicts binding modes to BACE1 active sites .

Data Interpretation:

  • Matched molecular pair analysis identifies substituents enhancing potency (e.g., fluorination improves BBB permeability) .

Basic: Essential spectroscopic techniques for structural confirmation

Methodological Answer:

  • 1H/13C NMR: Assigns protons and carbons in the triazolo-pyridine core (e.g., C6-hydroxymethyl at δ 3.6–4.2 ppm) .
  • IR Spectroscopy: Confirms carbamate C=O stretch (~1680–1720 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula (e.g., [M+H]+ calculated for C14H20N4O3: 292.1534) .

Case Study:

  • Boc Group Confirmation: tert-Butyl protons appear as a singlet at δ 1.4 ppm in 1H NMR .

Advanced: Optimizing regioselectivity in cycloaddition reactions

Methodological Answer:

  • CuAAC Conditions:
    • Catalytic Cu(I) (e.g., CuSO4/sodium ascorbate) ensures 1,4-triazole regioselectivity .
    • Solvent polarity (t-BuOH/H2O) enhances reaction rate and yield .
  • Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 24 h) and improves regioselectivity .
  • Protecting Group Strategy: Boc protection directs cyclization to the desired N1-position .

Example: Tert-butyl carbamate at C6 stabilizes transition states, favoring [1,5-a] over [1,2-a] regioisomers .

Basic: Documented biological activities of related triazolo-pyridines

Reported Activities:

ActivityMechanism/TargetReference
AnticancerApoptosis induction (p53 activation)
Antiviral (Hepatitis B)Viral polymerase inhibition
BACE1 InhibitionAβ peptide reduction
Sigma Receptor ModulationNeuroprotection

Key Structural Features:

  • Triazolo-pyridine core enables π-π stacking with enzyme active sites .
  • Hydroxymethyl group enhances solubility for in vivo testing .

Advanced: Computational modeling for BACE1 interaction studies

Methodological Answer:

  • Docking Workflow:
    • Protein Preparation (PDB: 2F3E): Remove water, add hydrogens, optimize side chains.
    • Ligand Preparation: Generate 3D conformers of the compound (e.g., Open Babel).
    • Grid Generation: Focus on BACE1 catalytic dyad (Asp32/Asp228).
    • Docking (AutoDock Vina): Score binding poses based on ∆G (kcal/mol).
  • Validation: Compare with known inhibitors (e.g., OM99-2; RMSD <2.0 Å acceptable) .

Outcome: Hydroxymethyl group forms H-bonds with Asp228, suggesting competitive inhibition .

Basic: Common side reactions during synthesis and mitigation strategies

Side Reactions:

  • Over-Alkylation: At N7 of pyridine due to excess alkylating agents.
  • Boc Deprotection: Premature cleavage under acidic conditions.

Mitigation:

  • Controlled Reagent Addition: Slow addition of tert-butyl chloroformate at 0°C .
  • Inert Atmosphere (N2/Ar): Prevents oxidation of hydroxymethyl groups .
  • Monitoring (TLC): Use UV-active stains (e.g., KMnO4) to track reaction progress .

Advanced: In vitro assays for sigma receptor modulation

Methodological Answer:

  • Receptor Binding Assay:
    • Radioligand Displacement: Use [³H]DTG (sigma-1) or [³H]RHM-4 (sigma-2) on cell membranes.
    • IC50 Calculation: Fit data to a sigmoidal curve (GraphPad Prism) .
  • Functional Assays:
    • Calcium Imaging: Measure Ca²+ flux in HEK293 cells expressing sigma receptors .
  • Negative Controls: Include haloperidol (sigma-1 antagonist) and SM-21 (sigma-2 antagonist) .

Data Analysis: Ki values <100 nM indicate high affinity for sigma receptors .

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